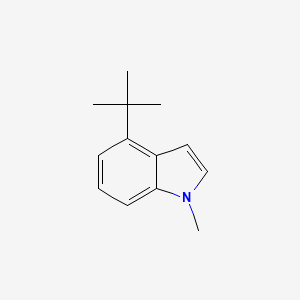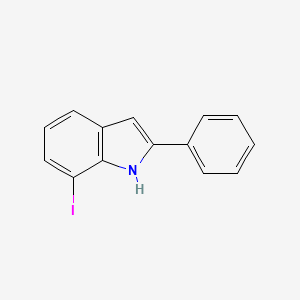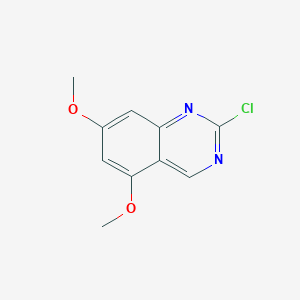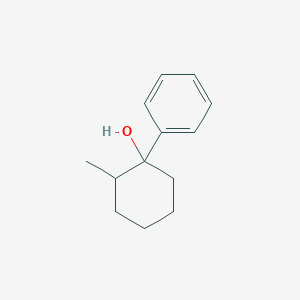
4-(tert-Butyl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-1-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl and methyl groups in this compound enhances its chemical stability and modifies its reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts alkylation, where indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-(tert-Butyl)-1-methyl-1H-indoline.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the indole ring using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 4-(tert-Butyl)-1-methyl-1H-indoline.
Substitution: Nitrated or halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(tert-Butyl)-1-methyl-1H-indole is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and activity of indole-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Indole derivatives are known for their activity on serotonin receptors, and modifications to the indole structure can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: An organic compound with a similar tert-butyl group, used in the production of epoxy resins and as a stabilizer in polymer chemistry.
Methyl tert-butyl ether: A compound used as a fuel additive to increase octane rating and reduce emissions.
4-tert-Butylcatechol: Used as a polymerization inhibitor and antioxidant in synthetic rubber and polymers.
Uniqueness: 4-(tert-Butyl)-1-methyl-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the indole ring with tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)11-6-5-7-12-10(11)8-9-14(12)4/h5-9H,1-4H3 |
Clé InChI |
RPRFKXBXZOKILE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C=CN(C2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)







![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)

